5-Methyl-2-([1,2,4]triazolo[4,3-a]quinolin-1-yl)aniline
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Overview
Description
5-Methyl-2-([1,2,4]triazolo[4,3-a]quinolin-1-yl)aniline is a heterocyclic compound that features a triazole ring fused with a quinoline moiety. This compound is part of a broader class of triazole derivatives, which are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-([1,2,4]triazolo[4,3-a]quinolin-1-yl)aniline typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 4-chloro-8-methylquinoline with 1,2,4-triazole-2-thiol under nucleophilic substitution conditions . The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-([1,2,4]triazolo[4,3-a]quinolin-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Triethylamine in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various reduced forms of the triazole-quinoline structure.
Scientific Research Applications
5-Methyl-2-([1,2,4]triazolo[4,3-a]quinolin-1-yl)aniline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 5-Methyl-2-([1,2,4]triazolo[4,3-a]quinolin-1-yl)aniline involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This compound has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it can bind to microbial enzymes, disrupting their function and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal with a similar triazole structure.
Trazodone: An antidepressant containing a triazole moiety.
Uniqueness
5-Methyl-2-([1,2,4]triazolo[4,3-a]quinolin-1-yl)aniline is unique due to its fused triazole-quinoline structure, which imparts distinct biological activities. Unlike simpler triazole derivatives, this compound exhibits a broader spectrum of activity, including significant anticancer and antimicrobial properties .
Properties
CAS No. |
66302-36-1 |
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Molecular Formula |
C17H14N4 |
Molecular Weight |
274.32 g/mol |
IUPAC Name |
5-methyl-2-([1,2,4]triazolo[4,3-a]quinolin-1-yl)aniline |
InChI |
InChI=1S/C17H14N4/c1-11-6-8-13(14(18)10-11)17-20-19-16-9-7-12-4-2-3-5-15(12)21(16)17/h2-10H,18H2,1H3 |
InChI Key |
ACFRGXGUTICIHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C3N2C4=CC=CC=C4C=C3)N |
Origin of Product |
United States |
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